molecular formula C14H18O2 B14116321 2H-1-Benzoxecin-10-ol, 3,6,7,8-tetrahydro-4-Methyl-, (4Z)-

2H-1-Benzoxecin-10-ol, 3,6,7,8-tetrahydro-4-Methyl-, (4Z)-

Katalognummer: B14116321
Molekulargewicht: 218.29 g/mol
InChI-Schlüssel: XRPYIGNEYBFIKT-WCIBSUBMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2H-1-Benzoxecin-10-ol, 3,6,7,8-tetrahydro-4-Methyl-, (4Z)- is a chemical compound with the molecular formula C14H18O2 It is a member of the benzoxecin family, which are heterocyclic compounds containing an oxygen atom within an eight-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzoxecin-10-ol, 3,6,7,8-tetrahydro-4-Methyl-, (4Z)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a starting material such as 4-methylphenol, which undergoes a series of reactions including alkylation, cyclization, and oxidation to form the desired benzoxecin structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2H-1-Benzoxecin-10-ol, 3,6,7,8-tetrahydro-4-Methyl-, (4Z)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methyl group and other positions on the benzoxecin ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the benzoxecin ring.

Wissenschaftliche Forschungsanwendungen

2H-1-Benzoxecin-10-ol, 3,6,7,8-tetrahydro-4-Methyl-, (4Z)- has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2H-1-Benzoxecin-10-ol, 3,6,7,8-tetrahydro-4-Methyl-, (4Z)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of 2H-1-Benzoxecin-10-ol, 3,6,7,8-tetrahydro-4-Methyl-, (4Z)- lies in its specific structural features, such as the hydroxyl group and the eight-membered ring

Eigenschaften

Molekularformel

C14H18O2

Molekulargewicht

218.29 g/mol

IUPAC-Name

(4Z)-4-methyl-3,6,7,8-tetrahydro-2H-1-benzoxecin-10-ol

InChI

InChI=1S/C14H18O2/c1-11-4-2-3-5-12-10-13(15)6-7-14(12)16-9-8-11/h4,6-7,10,15H,2-3,5,8-9H2,1H3/b11-4-

InChI-Schlüssel

XRPYIGNEYBFIKT-WCIBSUBMSA-N

Isomerische SMILES

C/C/1=C/CCCC2=C(C=CC(=C2)O)OCC1

Kanonische SMILES

CC1=CCCCC2=C(C=CC(=C2)O)OCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.